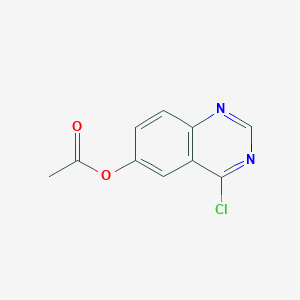
4-Chloroquinazolin-6-yl acetate
Cat. No. B068581
Key on ui cas rn:
179246-11-8
M. Wt: 222.63 g/mol
InChI Key: LSBGXLOBLBWVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648087B2
Procedure details


A mixture of 4-chloroquinazolin-6-yl acetate (10.0 g, 44.9 mmol) and ammonia (200 mL of 7N solution in methanol) were stirred together for 1 hour. The reaction mixture was concentrated to about 3 mL and triturated with diethyl ether to provide the product (6.50 g, 80%) as tan solid.


Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
C([O:4][C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][CH:14]=1)[N:11]=[CH:10][N:9]=[C:8]2[Cl:15])(=O)C>N>[Cl:15][C:8]1[C:7]2[C:12](=[CH:13][CH:14]=[C:5]([OH:4])[CH:6]=2)[N:11]=[CH:10][N:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC=1C=C2C(=NC=NC2=CC1)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred together for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture was concentrated to about 3 mL
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
triturated with diethyl ether
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=NC2=CC=C(C=C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
